1-(3-Bromo-5-methoxybenzyl)azetidine
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Overview
Description
1-(3-Bromo-5-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methoxybenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach provides a straightforward synthesis of 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid support systems. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as solid support has been developed .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methoxybenzyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromo substituent or reduce other functional groups.
Substitution: The bromo substituent can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield a dehalogenated product, and substitution may yield a new azetidine derivative with a different substituent.
Scientific Research Applications
1-(3-Bromo-5-methoxybenzyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-Bromo-5-methoxybenzyl)azetidine include other azetidines with different substituents, such as:
- This compound-3-carboxylate
- 3-(2-Bromo-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
This compound is unique due to its specific substituents, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-[(3-bromo-5-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-9(5-10(12)7-11)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3 |
InChI Key |
XDTRZLJZIDOOIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC2)Br |
Origin of Product |
United States |
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